molecular formula C10H6INO3 B3423438 4-Hydroxy-6-iodoquinoline-3-carboxylic acid CAS No. 302949-02-6

4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Cat. No.: B3423438
CAS No.: 302949-02-6
M. Wt: 315.06 g/mol
InChI Key: MPPGVYGQCYVNRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid is C10H6INO3 . It is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that quinoline compounds are versatile and can be utilized in various chemical reactions.

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

4-Hydroxy-6-iodoquinoline-3-carboxylic acid, as part of the broader quinoline derivatives, has been indirectly related to studies focused on antioxidant activities. These studies explore various tests used to determine antioxidant activity, including assays based on hydrogen atom transfer and electron transfer, which are fundamental to understanding the antioxidant capacities of complex samples. Such research is critical in fields ranging from food engineering to medicine, highlighting the versatile application of quinoline compounds in assessing and potentially enhancing antioxidant properties in various contexts (Munteanu & Apetrei, 2021).

Insights into 8-Hydroxyquinolines in Medicinal Chemistry

The focus on 8-hydroxyquinoline derivatives, which share a structural resemblance with this compound, sheds light on their significant biological activities and applications in medicinal chemistry. These compounds are recognized for their metal chelation properties, making them potent candidates for the treatment of various diseases, including cancer, HIV, and neurodegenerative disorders. Such studies underline the potential of quinoline compounds, including this compound, in developing new pharmacologically active agents (Gupta, Luxami, & Paul, 2021).

Antioxidant Properties and Structure-Activity Relationships

Research into hydroxycinnamic acids and their derivatives, including quinoline compounds, has provided extensive insights into the structure-activity relationships influencing antioxidant activity. These studies offer a foundational understanding of how structural modifications can enhance the biological properties of compounds, potentially including this compound. The exploration of these relationships is crucial for the development of new antioxidants that could manage oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Coordination Properties with Natural Antioxidants

The study of coordination properties between metal ions and natural antioxidant molecules, such as those structurally related to this compound, offers insights into the potential to improve metal intake or removal in living organisms. This research highlights the importance of understanding the interactions between quinoline derivatives and metal ions, which could lead to the design of more effective metal-based drugs or detoxification agents (Malacaria et al., 2021).

Safety and Hazards

While specific safety and hazard information for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid is not detailed in the search results, it’s important to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

6-iodo-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPGVYGQCYVNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302949-02-6, 40107-06-0
Record name 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 40107-06-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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